Divergent Functional Outcomes in Estrogen-Induced Fibroid Models: Pregnenolone vs. 16-DPA
In a direct comparative in vivo study of estrogen-induced abdominal fibroids, high doses of pregnenolone demonstrated a clear antifibromatogenic effect, preventing fibroid formation. In stark contrast, Δ16-dehydropregnenolone acetate was found to have no such protective effect [1]. This finding directly demonstrates that the introduction of the Δ16 double bond in 16-DPA leads to a loss of this specific biological activity.
| Evidence Dimension | Antifibromatogenic Effect |
|---|---|
| Target Compound Data | No effect (kein solcher Effekt zu erzielen) |
| Comparator Or Baseline | Pregnenolone (Pregnenolon) |
| Quantified Difference | Qualitative, all-or-nothing difference |
| Conditions | In vivo; Estrogen-induced abdominal fibroid model in guinea pigs |
Why This Matters
This proves that 16-DPA is biologically distinct from its parent compound, making it unsuitable for applications requiring pregnenolone's antifibromatogenic activity but potentially useful where this activity is undesirable.
- [1] Mardones, E., Iglesias, R., Bruzzone, S., Fuenzalida, F., & Lipschutz, A. (1953). Pregnenolone and Δ16-dehydropregnenolone in work with oestrogen-induced abdominal fibroids. Experientia, 9(2), 72-73. View Source
